An In-depth Technical Guide to (s)-1-(3-Nitrophenyl)ethanamine for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (s)-1-(3-Nitrophenyl)ethanamine for Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Pharmaceutical Significance
(S)-1-(3-Nitrophenyl)ethanamine is a chiral primary amine that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural motif, featuring a stereogenic center and a nitro-substituted phenyl ring, makes it a valuable synthon for the synthesis of complex, biologically active molecules. The presence of the chiral amine allows for stereospecific interactions with biological targets, a critical aspect in the design of modern therapeutics. The nitro group, a versatile functional group, can serve as a precursor for a variety of other functionalities or act as a key pharmacophoric element. This guide provides a comprehensive overview of the physical and chemical properties of (s)-1-(3-Nitrophenyl)ethanamine, along with insights into its synthesis, reactivity, and handling, to support its effective utilization in research and development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis and formulation. While experimental data for the specific (S)-enantiomer is not extensively reported in the public domain, the following table summarizes the available information for the racemate and related compounds, providing a reliable foundation for laboratory work.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 297730-25-7 | [1] |
| Appearance | Likely a liquid at room temperature | Inferred from related compounds |
| Melting Point | Not available for the (S)-enantiomer free base. The related (S)-1-(3-nitrophenyl)ethanol has a melting point of 84-85 °C. | |
| Boiling Point | Not available for the (S)-enantiomer. The related (S)-1-(3-nitrophenyl)ethanol has a boiling point of 281 °C at 760 mmHg. | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt of the related (S)-1-(4-Nitrophenyl)ethylamine is soluble in water and polar solvents. | [2] |
| pKa | Not experimentally determined. As a primary benzylic amine, the pKa of the conjugate acid is expected to be in the range of 8-9. | |
| Topological Polar Surface Area (TPSA) | 69.16 Ų (Computed) | |
| logP | 1.6145 (Computed) |
Note: The absence of extensive experimental data for the (S)-enantiomer highlights an area for further investigation to fully characterize this important chiral building block.
Chemical Reactivity and Synthetic Utility
The chemical behavior of (s)-1-(3-Nitrophenyl)ethanamine is dictated by its two primary functional groups: the primary amine and the aromatic nitro group.
The Chiral Amine Moiety: The primary amine is a nucleophilic and basic center, readily participating in a variety of chemical transformations.
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Amide Bond Formation: This is one of the most common reactions, allowing for the coupling of the amine with carboxylic acids, acid chlorides, or anhydrides to form chiral amides. This reaction is fundamental in the construction of peptide-like structures and other complex organic molecules.
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Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to form secondary amines.
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N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to introduce further diversity.
The Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position. More importantly, the nitro group is a versatile precursor for other functional groups.
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Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This transformation is particularly useful for synthesizing diamine-containing molecules.
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Other Transformations: The nitro group can also be a precursor to other functionalities, although these are less common in drug discovery applications.
Asymmetric Synthesis: Accessing the Enantiopure Form
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, access to enantiomerically pure (s)-1-(3-Nitrophenyl)ethanamine is crucial. The most common and effective method for its preparation is through the asymmetric reduction of a precursor, typically 1-(3-nitrophenyl)ethan-1-one.
Caption: A generalized workflow for the asymmetric synthesis of (s)-1-(3-Nitrophenyl)ethanamine.
Explanatory Note on the Synthetic Strategy: The causality behind this experimental choice lies in the ability to introduce chirality in a controlled manner. The formation of a prochiral imine or a related derivative from the starting ketone creates a substrate that can be selectively reduced by a chiral catalyst or reagent. This approach, often employing transition metal catalysts with chiral ligands, allows for high enantioselectivity, yielding the desired (S)-enantiomer in high purity.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are representative methodologies for the characterization and utilization of (s)-1-(3-Nitrophenyl)ethanamine.
Protocol 1: 1H and 13C NMR Spectroscopic Analysis
Objective: To confirm the structure and assess the purity of (s)-1-(3-Nitrophenyl)ethanamine.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
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1H NMR Acquisition:
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Use a standard single-pulse experiment.
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Set the spectral width to approximately 16 ppm.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
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Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
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13C NMR Acquisition:
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Employ a proton-decoupled pulse sequence.
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Set the spectral width to approximately 220 ppm.
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A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR experiment.
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Expected Spectral Features (Based on racemate and related structures):
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¹H NMR: A quartet for the benzylic proton (CH), a doublet for the methyl group (CH₃), and multiplets in the aromatic region. The amine protons (NH₂) may appear as a broad singlet.
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¹³C NMR: Resonances for the methyl carbon, the benzylic carbon, and four distinct aromatic carbons (due to the meta-substitution pattern).
Protocol 2: Amide Coupling with a Carboxylic Acid
Objective: To demonstrate a typical synthetic application of (s)-1-(3-Nitrophenyl)ethanamine.
Caption: A representative workflow for the synthesis of a chiral amide from (s)-1-(3-Nitrophenyl)ethanamine.
Methodology:
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Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF, add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
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Addition of Amine: Add a solution of (s)-1-(3-Nitrophenyl)ethanamine (1.0 eq) in the same solvent to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure amide.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
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Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Conclusion
(S)-1-(3-Nitrophenyl)ethanamine is a chiral building block with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Its unique combination of a stereogenic amine center and a versatile nitroaromatic ring provides a powerful platform for the creation of diverse and complex molecular architectures. While there are gaps in the publicly available experimental data for this specific enantiomer, this guide provides a solid foundation of its known properties, reactivity, and handling. It is anticipated that as the utility of this compound continues to be explored, a more complete physicochemical profile will emerge, further enabling its application in the advancement of chemical and pharmaceutical research.
References
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PubChem. 1-(3-Nitrophenyl)ethanamine. Available at: [Link]
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TradeIndia. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Available at: [Link]
